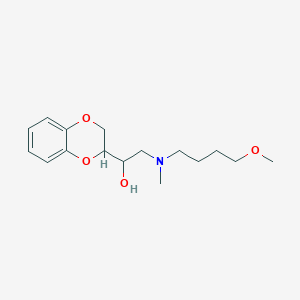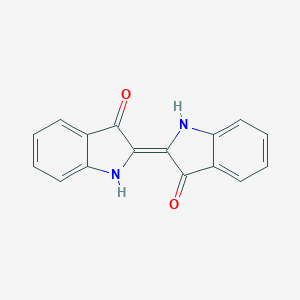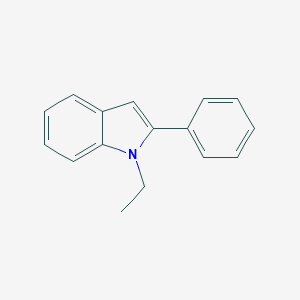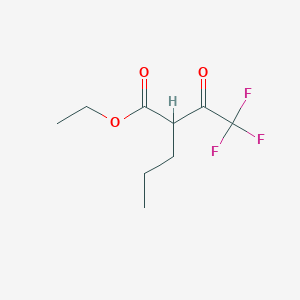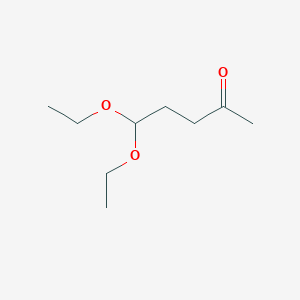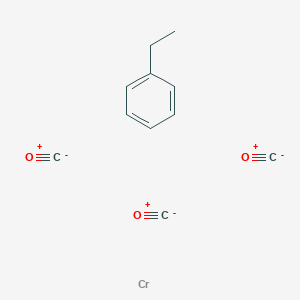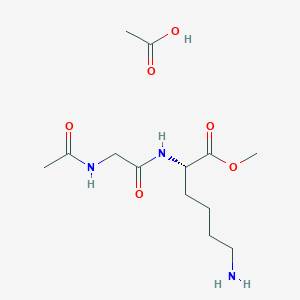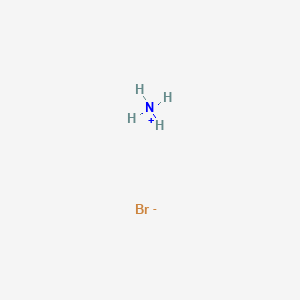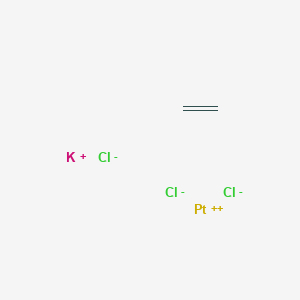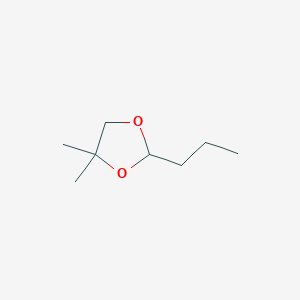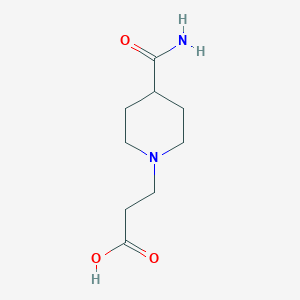
3-(4-Carbamoylpiperidin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid involves complex organic reactions. For instance, a study by Zhuravel et al. (2005) details the solution-phase synthesis of a combinatorial library involving a core structure similar to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid, highlighting the methodological advancements in synthesizing such compounds (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).
Molecular Structure Analysis
The molecular structure of related compounds provides insights into their potential biological activity and interaction mechanisms. Kumarasinghe et al. (2009) performed regiospecific syntheses and unambiguous structure determination through single-crystal X-ray analysis, emphasizing the significance of precise molecular structure elucidation in understanding the compound's properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-(4-Carbamoylpiperidin-1-yl)propanoic acid derivatives are key areas of research. Investigations into compounds with similar structures reveal insights into their potential as biological agents or in material science. For example, the study of various derivatives synthesized through discovery strategies for balancing target-based and phenotypic screenings sheds light on the analgesic activities of these compounds, highlighting the importance of chemical modifications in achieving desired biological effects (Chae et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play crucial roles in the compound's applicability in different domains. Dey et al. (2004) explored the formation of ionic columns through interactions in a molecular complex, illustrating how physical properties can influence the compound's stability and reactivity (Dey, Desiraju, Mondal, & Howard, 2004).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemicals, determine the compound's utility in synthesis and its behavior in biological systems. Mokale et al. (2010) synthesized a series of derivatives and screened them for anti-inflammatory activity, demonstrating the impact of chemical properties on biological outcomes (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
科学的研究の応用
Application 1: Inhibition of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction
- Summary of Application : The β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) is a potential target for the suppression of hyperactive Wnt/β-catenin signaling that is vigorously involved in cancer initiation and development .
Application 2: Anticoagulant
- Summary of Application : The piperidine nucleus, which is a part of the “3-(4-Carbamoylpiperidin-1-yl)propanoic acid” structure, is used in the synthesis of various drugs. One such application is in the development of anticoagulants .
Application 3: Factor IIa Inhibition
Safety And Hazards
特性
IUPAC Name |
3-(4-carbamoylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWBIQTSONMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602580 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
CAS RN |
915922-36-0 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

